5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-YL)isoxazole hydrochloride
5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-YL)isoxazole hydrochloride
A potent and highly selective D4 dopamine receptor antagonist, with Ki values of > 1700, 770 and 3.5 nM at cloned human D2, D3 and D4 receptors.
Brand Name:
Vulcanchem
CAS No.:
874882-93-6
VCID:
VC0004300
InChI:
InChI=1S/C23H25ClN2O.ClH/c1-17-22(25-27-23(17)20-7-9-21(24)10-8-20)19-12-15-26(16-13-19)14-11-18-5-3-2-4-6-18;/h2-10,19H,11-16H2,1H3;1H
SMILES:
CC1=C(ON=C1C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl
Molecular Formula:
C23H26Cl2N2O
Molecular Weight:
417.4 g/mol
5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-YL)isoxazole hydrochloride
CAS No.: 874882-93-6
Inhibitors
VCID: VC0004300
Molecular Formula: C23H26Cl2N2O
Molecular Weight: 417.4 g/mol
CAS No. | 874882-93-6 |
---|---|
Product Name | 5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-YL)isoxazole hydrochloride |
Molecular Formula | C23H26Cl2N2O |
Molecular Weight | 417.4 g/mol |
IUPAC Name | 5-(4-chlorophenyl)-4-methyl-3-[1-(2-phenylethyl)piperidin-4-yl]-1,2-oxazole;hydrochloride |
Standard InChI | InChI=1S/C23H25ClN2O.ClH/c1-17-22(25-27-23(17)20-7-9-21(24)10-8-20)19-12-15-26(16-13-19)14-11-18-5-3-2-4-6-18;/h2-10,19H,11-16H2,1H3;1H |
Standard InChIKey | HZRPUQURUAXOHB-UHFFFAOYSA-N |
SMILES | CC1=C(ON=C1C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl |
Canonical SMILES | CC1=C(ON=C1C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl |
Description | A potent and highly selective D4 dopamine receptor antagonist, with Ki values of > 1700, 770 and 3.5 nM at cloned human D2, D3 and D4 receptors. |
Synonyms | 5-(4-chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-yl)isoxazole CMPEPI-3 L 741,742 L 741742 L-741,742 L-741742 |
PubChem Compound | 24744861 |
Last Modified | Nov 11 2021 |
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